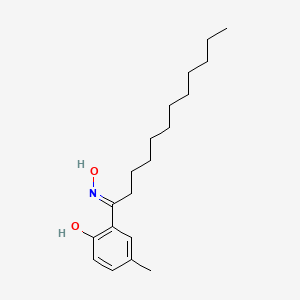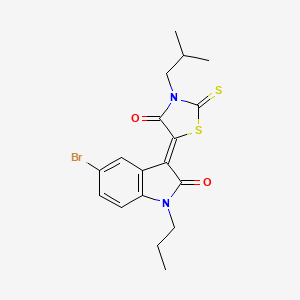![molecular formula C15H17Cl2N3O B12010765 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide CAS No. 59845-01-1](/img/structure/B12010765.png)
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドは、ピラゾール誘導体類に属する合成有機化合物です。この化合物は、クロロおよびクロロフェニル基で置換されたピラゾール環と、トリメチルプロパンアミド部分の存在を特徴としています。
製法
合成経路と反応条件
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとβ-ジケトンまたはα,β-不飽和カルボニル化合物を酸性または塩基性条件下で反応させることで形成されます。
クロロフェニル基による置換: クロロフェニル基は、求核置換反応によって導入され、ここでクロロフェニルハライドがピラゾール環と反応します。
トリメチルプロパンアミド部分の形成: 最後の段階では、置換されたピラゾールを適切な条件下、例えばジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用する条件下で、トリメチルプロパンアミドと反応させます。
工業的製造方法
この化合物の工業的製造には、上記合成経路の最適化を含み、より高い収率と純度を実現します。これには、効率的でコスト効果の高い合成を確保するために、適切な溶媒、触媒、および反応条件を選択することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazole ring.
Formation of Trimethylpropanamide Moiety: The final step involves the reaction of the substituted pyrazole with trimethylpropanamide under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the selection of suitable solvents, catalysts, and reaction conditions to ensure efficient and cost-effective synthesis.
化学反応の分析
反応の種類
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、特定の官能基の還元をもたらします。
置換: この化合物は、求核置換反応に参加することができ、ここで求核剤がクロロ基または他の置換基を置換します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件。
置換: アミン、チオール、アルコキシドなどの求核剤、多くの場合、塩基性条件下。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドは、以下を含むいくつかの科学研究への応用を持っています。
化学: より複雑な有機分子の合成における構成要素として、また様々な有機反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗炎症、抗癌特性など、潜在的な生物活性について研究されています。
医学: 酵素阻害剤または受容体モジュレーターとしての役割など、様々な疾患に対する治療薬としての可能性を探るための研究が進行中です。
産業: 新しい材料、農薬、医薬品の開発に使用されています。
科学的研究の応用
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、以下によって作用する可能性があります。
酵素阻害: 代謝経路に関与する特定の酵素の活性を阻害します。
受容体モジュレーション: 受容体に結合し、その活性を調節することで、細胞応答の変化につながります。
シグナル伝達: シグナル伝達経路に影響を与え、遺伝子発現と細胞機能の変化につながります。
類似化合物の比較
類似化合物
2-クロロ-3-(2-クロロフェニル)-1H-ピラゾール: ピラゾール環とクロロフェニル基を持つ構造的に類似した化合物。
N,N,2-トリメチルプロパンアミド: ピラゾール環を欠く、類似のアミド部分を有する化合物。
4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール: 異なる置換パターンを持つ別のピラゾール誘導体。
独自性
2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドは、独特の化学的および生物学的特性を与える、官能基の特定の組み合わせが特徴です。その独特の構造により、分子標的との特定の相互作用が可能になり、様々な研究用途に役立ちます。
この記事は、2-[4-クロロ-3-(2-クロロフェニル)-1H-ピラゾール-1-イル]-N,N,2-トリメチルプロパンアミドの包括的な概要を提供し、その合成、反応、用途、作用機序、および類似化合物の比較を網羅しています。
類似化合物との比較
Similar Compounds
2-chloro-3-(2-chlorophenyl)-1H-pyrazole: A structurally similar compound with a pyrazole ring and chlorophenyl group.
N,N,2-trimethylpropanamide: A compound with a similar amide moiety but lacking the pyrazole ring.
4-chloro-3-(2-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
59845-01-1 |
|---|---|
分子式 |
C15H17Cl2N3O |
分子量 |
326.2 g/mol |
IUPAC名 |
2-[4-chloro-3-(2-chlorophenyl)pyrazol-1-yl]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,14(21)19(3)4)20-9-12(17)13(18-20)10-7-5-6-8-11(10)16/h5-9H,1-4H3 |
InChIキー |
HBUNFKZYOIXLEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)N(C)C)N1C=C(C(=N1)C2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
